1,4-Dimethoxy-2-nitronaphthalene is synthesized through various organic reactions involving naphthalene derivatives. It belongs to the broader category of nitro compounds, which are known for their diverse reactivity and utility in organic synthesis. The compound is also related to other naphthalene derivatives that exhibit biological activity, making it a subject of interest in both synthetic and medicinal chemistry.
The synthesis of 1,4-Dimethoxy-2-nitronaphthalene can be achieved through several methods:
The synthesis often requires specific catalysts and controlled temperatures to optimize yield and purity. For example, the nitration reaction typically occurs at low temperatures to prevent over-nitration and side reactions.
The molecular structure of 1,4-Dimethoxy-2-nitronaphthalene features a naphthalene ring with two methoxy groups positioned at the 1 and 4 positions and a nitro group at the 2 position. The structural formula can be represented as follows:
InChI=1S/C12H13NO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7H,13H2,1-2H3QLXKFYQJYMINLD-UHFFFAOYSA-N .This compound participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of conditions (temperature, solvent) significantly influences the reaction pathways and product distributions.
The mechanism of action for 1,4-Dimethoxy-2-nitronaphthalene is not fully elucidated but is believed to involve modulation of enzyme activities or interaction with cellular receptors that influence inflammatory pathways. Preliminary studies suggest that it may reduce oxidative stress in cells, contributing to its potential anti-inflammatory effects .
Relevant data regarding these properties can be found in chemical databases such as PubChem .
1,4-Dimethoxy-2-nitronaphthalene shows promise in various scientific applications:
The ongoing research into its biological activities continues to highlight its relevance in developing new therapeutic agents .
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7